N-(2-([2,3'-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
The compound appears to contain a trifluoromethyl group, a bithiophen group, and a nicotinamide group. Trifluoromethyl groups are valuable synthetic targets often used in the construction of fluorinated pharmacons . Bithiophen is a type of aromatic compound with two thiophene rings. Nicotinamide is a form of vitamin B3 and is often used in medicinal chemistry .
Synthesis Analysis
Trifluoromethyl groups can be synthesized through various methods, including the trifluoromethylation of secondary amines . The synthesis of bithiophen and nicotinamide groups would likely involve separate processes.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Trifluoromethyl groups are known for their properties in the construction of fluorinated pharmacons .Scientific Research Applications
Fluorescent Analog Applications
A significant application is the development of fluorescent analogs of nicotinamide adenine dinucleotide (NAD+), enabling the study of biochemical reactions with improved visibility. For example, the creation of a fluorescent NAD+ analog has facilitated insights into enzymatic activities and the dynamics of metabolic pathways (Barrio, Secrist, & Leonard, 1972).
Heterocyclic Chemistry
In heterocyclic chemistry, nicotinamide derivatives are utilized as intermediates for synthesizing complex molecules. For instance, ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a derivative, has been employed to create 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones, showcasing the role of nicotinamide derivatives in the synthesis of heterocyclic compounds (Eichler, Rooney, & Williams, 1976).
Metabolic Fate in Plants
Research into the metabolic fate of nicotinamide in higher plants has revealed its conversion into nicotinic acid and its incorporation into nicotinic acid conjugates like trigonelline and nicotinic acid 1N-glucoside. This investigation sheds light on nicotinamide's biochemical role in plant metabolism and its potential applications in agricultural sciences (Matsui et al., 2007).
Dermatological Applications
In dermatology, nicotinamide has been explored for its therapeutic properties, including its use as a cosmetic active ingredient for moisturizing and depigmenting. This illustrates the compound's broader applications beyond traditional medicinal uses, highlighting its role in cosmetic formulations and skin health management (Nicoli et al., 2008).
Corrosion Inhibition
The corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution showcases the compound's application in materials science. This research demonstrates how nicotinamide derivatives can serve as effective corrosion inhibitors, offering potential benefits for the protection of metals in industrial processes (Chakravarthy, Mohana, & Kumar, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS2/c18-17(19,20)15-4-1-11(9-22-15)16(23)21-7-5-13-2-3-14(25-13)12-6-8-24-10-12/h1-4,6,8-10H,5,7H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQSTFUXMNNULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCC2=CC=C(S2)C3=CSC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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